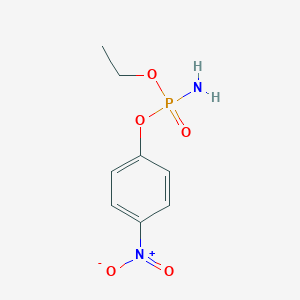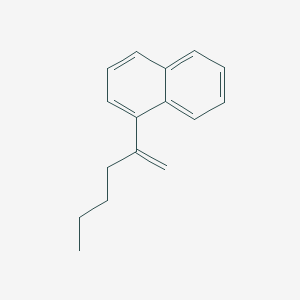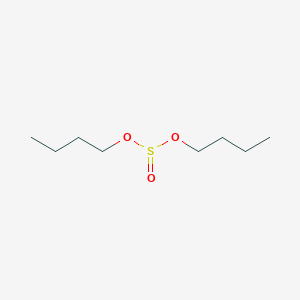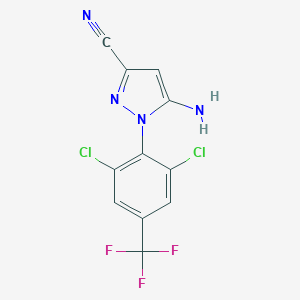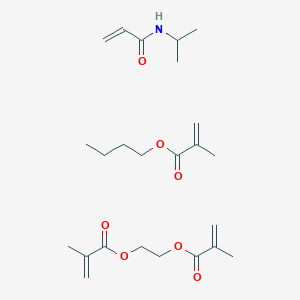
Poly(N-isopropylacrylamide-co-butyl methacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(N-isopropylacrylamide-co-butyl methacrylate), also known as P(NIPAM-co-BMA), is a copolymer that has been widely studied for its unique thermo-responsive properties. It is a water-soluble polymer that exhibits a lower critical solution temperature (LCST) at around 32°C. Below this temperature, the polymer is hydrophilic and soluble, but above this temperature, it becomes hydrophobic and precipitates out of solution. This behavior has made P(NIPAM-co-BMA) a popular material for various scientific research applications.
Mechanism Of Action
The mechanism of action of P(NIPAM-co-BMA) is based on its thermo-responsive properties. Below the LCST, the polymer is hydrophilic and soluble, allowing it to interact with aqueous environments. Above the LCST, the polymer becomes hydrophobic and precipitates out of solution, which can be used to control drug release or cell adhesion.
Biochemical And Physiological Effects
P(NIPAM-co-BMA) has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. It has been used in various in vitro and in vivo studies, demonstrating its ability to control cell adhesion, growth, and differentiation. However, further studies are needed to fully understand the long-term effects of P(NIPAM-co-BMA) on biological systems.
Advantages And Limitations For Lab Experiments
One advantage of P(NIPAM-co-BMA) is its thermo-responsive properties, which can be used to control drug release or cell adhesion. It is also a water-soluble polymer, making it easy to handle and work with in the laboratory. However, one limitation is its sensitivity to pH and ionic strength, which can affect its thermo-responsive properties. Additionally, its hydrophobicity can make it difficult to dissolve in some solvents.
Future Directions
There are many potential future directions for P(NIPAM-co-BMA) research. One area of interest is the development of new drug delivery systems that can release drugs in response to specific stimuli, such as changes in pH or light. Another area is the use of P(NIPAM-co-BMA) in tissue engineering, where its hydrophilic and hydrophobic properties can be used to control cell behavior and tissue growth. Additionally, P(NIPAM-co-BMA) can be used as a transducer in biosensors to detect changes in temperature or pH. Further studies are needed to fully understand the potential applications of P(NIPAM-co-BMA) in these areas.
Synthesis Methods
P(NIPAM-co-BMA) can be synthesized using a variety of methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. The most common method is free radical polymerization, which involves the use of a radical initiator to initiate the polymerization reaction. The monomers, N-isopropylacrylamide and butyl methacrylate, are then added to the reaction mixture and allowed to polymerize.
Scientific Research Applications
P(NIPAM-co-BMA) has been used in a wide range of scientific research applications, including drug delivery, tissue engineering, and biosensors. Its thermo-responsive properties make it an ideal material for drug delivery systems that can release drugs in response to temperature changes in the body. It has also been used to create scaffolds for tissue engineering, as its hydrophilic and hydrophobic properties can be used to control cell adhesion and growth. In biosensors, P(NIPAM-co-BMA) has been used as a transducer to detect changes in temperature or pH.
properties
CAS RN |
111984-73-7 |
|---|---|
Product Name |
Poly(N-isopropylacrylamide-co-butyl methacrylate) |
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |
InChI Key |
ZKQAGSRSPSPPSA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
synonyms |
poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



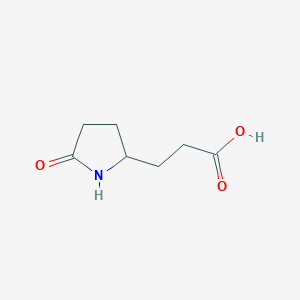
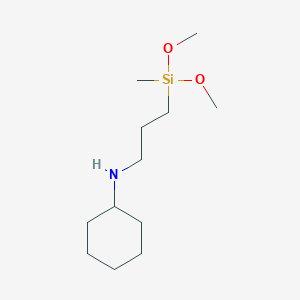
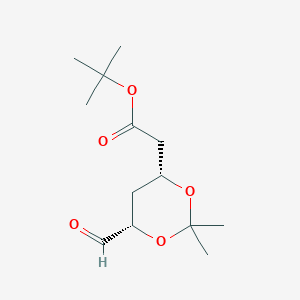
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
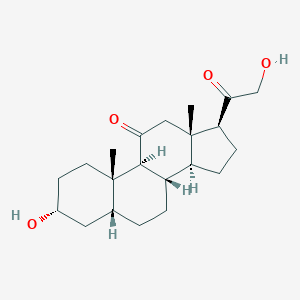
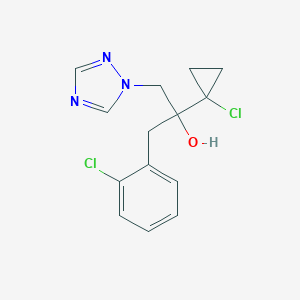
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
